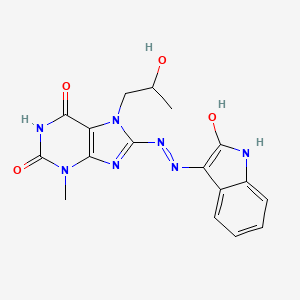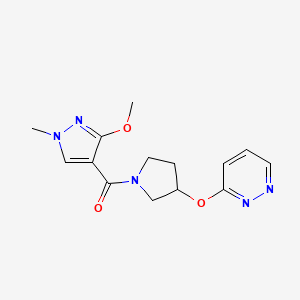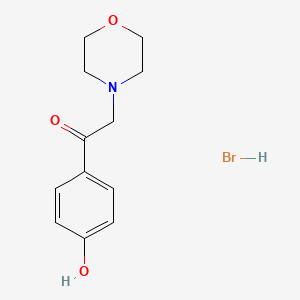
1-(4-Hydroxyphenyl)-2-(4-morpholinyl)ethanone hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Hydroxyphenyl)-2-(4-morpholinyl)ethanone hydrobromide, also known as HPEH, is a chemical compound that has been widely used in scientific research. This compound is a selective inhibitor of the protein kinase C (PKC) family, which plays an important role in intracellular signaling pathways. The use of HPEH in scientific research has led to significant advances in the understanding of the molecular mechanisms of cellular signaling and the development of new therapeutic strategies.
Mecanismo De Acción
1-(4-Hydroxyphenyl)-2-(4-morpholinyl)ethanone hydrobromide acts as a competitive inhibitor of PKC by binding to the ATP-binding site of the enzyme. This leads to the inhibition of PKC activity, which in turn affects downstream signaling pathways. The inhibition of PKC by 1-(4-Hydroxyphenyl)-2-(4-morpholinyl)ethanone hydrobromide has been shown to have a significant impact on cellular processes such as cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
1-(4-Hydroxyphenyl)-2-(4-morpholinyl)ethanone hydrobromide has been shown to have significant effects on cellular processes such as cell growth, differentiation, and apoptosis. The inhibition of PKC activity by 1-(4-Hydroxyphenyl)-2-(4-morpholinyl)ethanone hydrobromide has been linked to the regulation of various signaling pathways, including the MAPK/ERK pathway, the PI3K/Akt pathway, and the NF-κB pathway. 1-(4-Hydroxyphenyl)-2-(4-morpholinyl)ethanone hydrobromide has also been shown to have anti-tumor effects in various cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 1-(4-Hydroxyphenyl)-2-(4-morpholinyl)ethanone hydrobromide in scientific research is its selectivity for PKC. This allows researchers to specifically target PKC activity without affecting other signaling pathways. However, the use of 1-(4-Hydroxyphenyl)-2-(4-morpholinyl)ethanone hydrobromide in experiments can be limited by its solubility and stability, which can affect its efficacy and reproducibility.
Direcciones Futuras
There are several future directions for the use of 1-(4-Hydroxyphenyl)-2-(4-morpholinyl)ethanone hydrobromide in scientific research. One potential application is in the development of new therapeutic strategies for cancer. The inhibition of PKC by 1-(4-Hydroxyphenyl)-2-(4-morpholinyl)ethanone hydrobromide has been shown to have anti-tumor effects in various cancer cell lines, suggesting that it may be a promising target for cancer therapy. Additionally, the use of 1-(4-Hydroxyphenyl)-2-(4-morpholinyl)ethanone hydrobromide in combination with other inhibitors may enhance its efficacy and reduce its limitations. Finally, the development of new analogs of 1-(4-Hydroxyphenyl)-2-(4-morpholinyl)ethanone hydrobromide may lead to the discovery of more potent and selective inhibitors of PKC.
Métodos De Síntesis
The synthesis of 1-(4-Hydroxyphenyl)-2-(4-morpholinyl)ethanone hydrobromide involves the reaction of 4-morpholineethanol with 4-hydroxybenzaldehyde in the presence of a catalyst and an acid. The resulting product is then purified by recrystallization and converted to the hydrobromide salt.
Aplicaciones Científicas De Investigación
1-(4-Hydroxyphenyl)-2-(4-morpholinyl)ethanone hydrobromide has been extensively used in scientific research to study the role of PKC in cellular signaling pathways. PKC is a family of serine/threonine kinases that play a critical role in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis. The inhibition of PKC activity by 1-(4-Hydroxyphenyl)-2-(4-morpholinyl)ethanone hydrobromide has been shown to have significant effects on cellular signaling pathways, leading to the identification of new targets for drug development.
Propiedades
IUPAC Name |
1-(4-hydroxyphenyl)-2-morpholin-4-ylethanone;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3.BrH/c14-11-3-1-10(2-4-11)12(15)9-13-5-7-16-8-6-13;/h1-4,14H,5-9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCCJLNNARRIOFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)C2=CC=C(C=C2)O.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

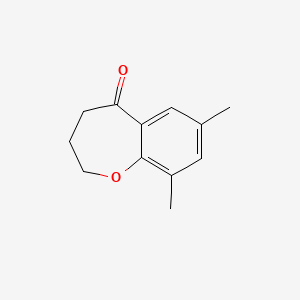
![5-methyl-3-phenyl-9-(3-phenylpropyl)-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione](/img/structure/B2954636.png)

![ethyl (4E)-2-[(2,4-dichlorophenyl)methyl]-5-(dimethylamino)-3-oxopent-4-enoate](/img/structure/B2954638.png)
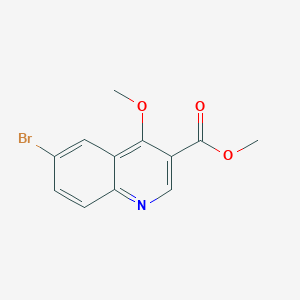

![2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2954644.png)
![2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2954645.png)
![(7-Phenyl-1,4-thiazepan-4-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2954647.png)
![N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2954649.png)
![diethyl 2-(3-phenylpropanamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2954650.png)
![Methyl 5-[(but-2-ynoylamino)methyl]-2-methoxybenzoate](/img/structure/B2954651.png)
